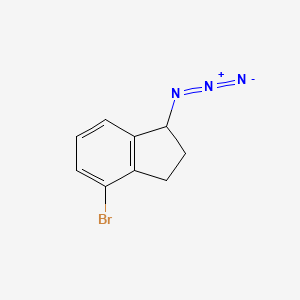

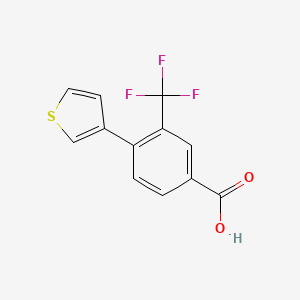

![molecular formula C15H20BNO4 B2688609 4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-boronic Acid Pinacol Ester CAS No. 1489264-77-8](/img/structure/B2688609.png)

4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-boronic Acid Pinacol Ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-boronic Acid Pinacol Ester” is a chemical compound with the CAS Number: 1489264-77-8. Its molecular weight is 289.14 . The IUPAC name of this compound is 4-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H20BNO4/c1-14(2)15(3,4)21-16(20-14)10-6-7-11-12(8-10)19-9-13(18)17(11)5/h6-8H,9H2,1-5H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .科学的研究の応用

Metal- and Additive-Free Photoinduced Borylation

This method highlights the critical role of boronic acids and esters, like 4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-boronic Acid Pinacol Ester, in synthetic organic chemistry and their applications in drug discovery and catalysis. The metal- and additive-free photoinduced borylation of haloarenes directly converts to boronic acids and esters without the need for expensive and toxic metal catalysts, offering a simpler and more environmentally friendly approach. This technique is particularly beneficial for applications requiring very low levels of transition metal contamination, such as in the development of molecular sensors and materials science (Mfuh et al., 2017).

Innovative Synthesis Techniques

Research on the innovative synthesis of 3,4-dihydro-2H-benzo[1,4]oxazines, which are structurally related to the compound of interest, underscores their significance in biology and medication over recent years. A new method was developed using 2-aminophenol as a starting material, leading to the successful synthesis of various 3,4-dihydro-2H-benzo[1,4]oxazine derivatives. This method represents a significant advancement in the synthesis of these compounds, demonstrating their potential in scientific research applications (詹淑婷, 2012).

Luminescent Iridium(iii)-Boronic Acid Complexes for Carbohydrate Sensing

The development of luminescent iridium(iii)-boronic acid complexes illustrates the application of boronic acid esters in the field of molecular sensors. These complexes have been prepared as potential sensors for carbohydrates, demonstrating the utility of boronic acid derivatives in the development of new sensing technologies. This research paves the way for the use of boronic acid esters in the creation of sensors that can detect biological molecules, such as sugars, with high specificity and sensitivity (Hashemzadeh et al., 2020).

Chiral Tertiary Boronic Esters by Oxime-Directed Catalytic Asymmetric Hydroboration

Chiral boronic esters serve as important intermediates in asymmetric synthesis, with applications in drug discovery and material science. The oxime-directed catalytic asymmetric hydroboration (CAHB) of alkyl-substituted methylidene and trisubstituted alkene substrates affords chiral tertiary boronic esters. This method exemplifies the use of boronic esters in the synthesis of chiral compounds, which are crucial in the development of enantioselective drug molecules and materials (Shoba et al., 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards. The hazard statements associated with this compound are H302, H315, H319, H335, which indicate potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

4-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BNO4/c1-14(2)15(3,4)21-16(20-14)10-6-7-11-12(8-10)19-9-13(18)17(11)5/h6-8H,9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFTAECCFDGZPPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C(=O)CO3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-boronic Acid Pinacol Ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

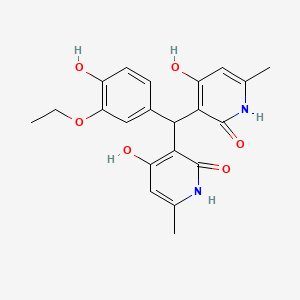

![8-chloro-2-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2688534.png)

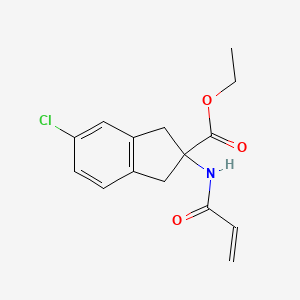

![3-(4-methoxyphenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propanamide](/img/structure/B2688540.png)

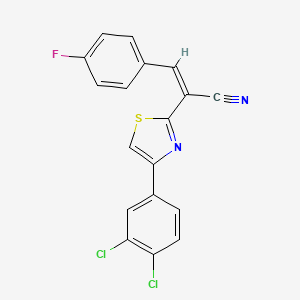

![2-(2-fluorobenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2688542.png)

![2-Chloro-N-[1,5-dicyano-4-(methylsulfanyl)-3-azaspiro[5.5]undeca-1,4-dien-2-YL]acetamide](/img/structure/B2688543.png)

![methyl 4-[({2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate](/img/structure/B2688544.png)

![Tert-butyl 4-[[(5-chloropyrazine-2-carbonyl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B2688546.png)

![1-Naphthyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate](/img/structure/B2688548.png)